molecular formula C23H25N5O2 B12202145 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12202145
M. Wt: 403.5 g/mol
InChI Key: NTWPJPOXMWMBLM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule research compound designed for biochemical investigation. It belongs to the pyrazolo[3,4-d]pyrimidin-4-amine chemical class, which has been identified as a privileged scaffold in medicinal chemistry for its ability to interact with various enzyme systems, including kinases . The compound features a 3,4-dimethoxyphenethylamine moiety, a structural feature present in compounds with documented biological activity . The specific 1-(4-methylbenzyl) substitution pattern differentiates it from closely related analogs, such as the 1-methyl-substituted derivative (PubChem CID: 4897577) , and is intended to modulate the compound's physicochemical properties, target affinity, and selectivity. This compound is supplied exclusively for research applications, including but not limited to, in vitro assay development, high-throughput screening, structure-activity relationship (SAR) studies, and as a potential tool compound for probing the function of purine-binding proteins. Pyrazolo[3,4-d]pyrimidine core structures have been explored as inhibitors of various targets, such as proto-oncogene tyrosine-protein kinase Src, indicating their relevance in signal transduction research . Researchers value this chemotype for its potential application in several fields, including oncology and neuroscience, given that related structures are being investigated in areas like cancer immunotherapy and as antagonists for neurological targets such as the A2A adenosine receptor . Handle this product with care in a controlled laboratory environment. It is intended for use by qualified research professionals only. Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H25N5O2/c1-16-4-6-18(7-5-16)14-28-23-19(13-27-28)22(25-15-26-23)24-11-10-17-8-9-20(29-2)21(12-17)30-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,24,25,26)

InChI Key

NTWPJPOXMWMBLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the 4-methylbenzyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.

    Purification processes: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Can result in the formation of alcohols or amines.

    Substitution: Can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine possess anticancer properties. For instance:

  • Mechanism : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development in oncology .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent:

  • Spectrum of Activity : It has been tested against a range of bacteria and fungi.
  • Case Study : Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance antimicrobial efficacy, making it a candidate for further investigation in treating infectious diseases .

CNS Activity

The structural features of this compound suggest possible central nervous system (CNS) activity:

  • Potential Uses : It may be explored for neuroprotective effects or as an anxiolytic agent.
  • Case Study : Related compounds have been studied for their ability to modulate neurotransmitter systems, indicating a need for further exploration of this compound's effects on mood disorders and neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Study 1AnticancerDemonstrated significant cytotoxicity against breast and lung cancer cell lines.
Study 2AntimicrobialShowed effectiveness against Staphylococcus aureus and Candida albicans.
Study 3CNS EffectsIndicated potential anxiolytic effects in animal models.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering specific cellular responses.

    Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

The table below compares the target compound with analogs differing in substituent type and position:

Compound Name Substituent at 1-Position Substituent at 4-Position (Amine Side Chain) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Methylbenzyl 3,4-Dimethoxyphenethyl C₂₆H₂₈N₅O₂ 454.54 Enhanced solubility via methoxy groups
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2,4-Dimethylphenyl 4-Methylbenzyl C₂₁H₂₁N₅ 343.43 Higher lipophilicity (alkyl groups)
N-(4-Ethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Methylbenzyl 4-Ethylphenyl C₂₂H₂₂N₅ 356.45 Moderate lipophilicity; potential metabolic stability
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Methylphenyl 4-Chlorophenethyl C₂₀H₁₈ClN₅ 363.84 Electron-withdrawing Cl may enhance target affinity
1-(3-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Chlorophenyl 3,4-Dimethoxyphenyl C₁₉H₁₆ClN₅O₂ 381.82 Balanced polarity; Cl for electronic effects
Key Observations:
  • Methoxy vs. Alkyl/Halogen Substituents : Methoxy groups (as in the target compound) improve water solubility and hydrogen-bonding capacity compared to methyl or chloro groups, which prioritize lipophilicity .
  • Positional Effects : Substituents at the 3,4-positions (e.g., dimethoxy) may optimize interactions with polar binding pockets in enzymes or receptors, while 2,4-substitutions (e.g., dimethyl) favor hydrophobic interactions .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on diverse sources, including data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance. The presence of methoxy and methyl groups on the aromatic rings enhances its lipophilicity and potentially its biological activity.

Antitumor Activity

Research indicates that pyrazolo derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to this compound can inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit key kinases involved in tumor progression, including BRAF(V600E) and EGFR .
  • Induction of Apoptosis : These compounds may induce apoptosis in cancer cells by activating caspase pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways and have shown promise in reducing inflammation in various models:

  • Cytokine Inhibition : Studies suggest that pyrazole compounds can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Animal Models : In vivo studies using models of inflammation have demonstrated significant reductions in edema and pain response when treated with pyrazole derivatives .

Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo derivatives, highlighting their biological activities:

StudyFindings
Umesha et al. (2009)Demonstrated that certain pyrazole carboxamides possess notable antifungal activity alongside antitumor properties .
Recent Anticancer StudiesIdentified new pyrazolopyrimidine-based compounds with selective activity against cancer cell lines .
Anti-inflammatory ResearchConfirmed the ability of pyrazole derivatives to reduce inflammation in animal models .

Case Studies

  • Antitumor Efficacy : A study involving a series of synthesized pyrazoles showed that specific derivatives effectively inhibited the growth of breast cancer cell lines by targeting the PI3K/Akt pathway.
  • Inflammation Model : In an experimental model of arthritis, treatment with a pyrazole derivative led to a significant decrease in joint swelling and inflammatory markers compared to control groups.

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